2,2-DIPHENYL-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE
Description
2,2-Diphenyl-1-[4-(propylsulfonyl)piperazino]-1-ethanone is a piperazine-derived compound characterized by a central ethanone core substituted with two phenyl groups and a piperazine ring bearing a propylsulfonyl moiety. This compound shares structural motifs with pharmaceuticals and intermediates targeting neurological or infectious diseases, though its specific applications remain understudied .
Properties
IUPAC Name |
2,2-diphenyl-1-(4-propylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-17-27(25,26)23-15-13-22(14-16-23)21(24)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBDRQFWXTUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2-DIPHENYL-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-DIPHENYL-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-DIPHENYL-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE exerts its effects involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility : Analog 1 is synthesized via nucleophilic aromatic substitution, while the target compound’s sulfonyl group may require sulfonation or oxidation steps, increasing synthetic complexity .
- Bioactivity Data Gaps: No direct pharmacological data exist for the target compound.
- Toxicity Considerations : The trifluoromethyl group in Analog 3 may confer longer half-lives but raises concerns about bioaccumulation, whereas the target’s sulfonyl group is generally associated with lower toxicity .
Biological Activity
2,2-DIPHENYL-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE, also known as a piperazine derivative, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This compound is characterized by its complex structure, which includes a diphenyl moiety and a propylsulfonyl group attached to a piperazine ring.
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 386.508 g/mol
- IUPAC Name : 2,2-Diphenyl-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that it may influence several pathways, including:
- Neural Stem Cell Activation : Studies have shown that this compound can activate the hedgehog signaling pathway, promoting the proliferation of neural stem cells without adversely affecting tumor cells in the brain.
- Cognitive Protection : It has been investigated for its potential to mitigate cognitive decline associated with brain irradiation, suggesting neuroprotective properties that could be beneficial in clinical settings.
1. Neuroprotective Effects
Research has highlighted the compound's role in protecting against radiation-induced cognitive deficits. In animal models, it has been shown to improve memory and learning capabilities following exposure to radiation, indicating its potential as a therapeutic agent for conditions that involve cognitive impairments.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells .
Study 1: Neuroprotection in Irradiated Rats
In a controlled study involving irradiated rats, administration of this compound resulted in significant improvements in cognitive function compared to untreated controls. Behavioral tests indicated enhanced memory retention and learning abilities post-treatment.
Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of this compound using a DPPH radical scavenging assay. Results demonstrated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, confirming its potential use as an antioxidant agent in therapeutic formulations .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
